Cas no 2482-25-9 (2-(4-Hydroxybenzamido)acetic acid)
2-(4-Hydroxybenzamido)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Hydroxybenzamido)acetic acid
- (4-HYDROXYBENZOYL)AMINO]ACETIC ACID
- 2-[(4-hydroxybenzoyl)amino]acetic acid
- 2-[(4-Hydroxyphenyl)formamido]acetic acid
- 4-Hydroxy-bz-gly-oh
- 4-Hydroxy-hippuric acid
- Glycine,N-(4-hydroxybenzoyl)-
- p-Hydroxyhippuric acid
- (4-Hydroxy-benzamino)-essigsaeure
- 2-[(4-hydroxyphenyl)carbonylamino]acetic acid
- 4-Hydroxybenzoylglycine
- 4-Hydroxyhippuric acid
- 4-Oxy-hippursaeure
- N-(4-Hydroxybenzoyl)-Glycine
- N-<4-Hydroxy-benzoyl>-glycin
- PD131438
- (4-hydroxybenzoyl)glycine
- UNII-4E2MH5995F
- J-015689
- 4-OH-hippuric acid
- 2-(4-Hydroxybenzamido)aceticacid
- Glycine, N-(4-hydroxybenzoyl)-
- SCHEMBL936016
- HIPPURIC ACID, P-HYDROXY-
- AKOS000159459
- FD21631
- CS-0062311
- GS-5418
- CHEBI:71018
- DTXSID50179518
- Oprea1_175764
- [(4-hydroxybenzoyl)amino]acetic acid
- 4-Hydroxy-hippuric acid (BZ(4-OH)-Gly-OH)
- MFCD00237117
- FT-0694096
- EN300-66800
- Q27139257
- N-(P-HYDROXYBENZOYL)GLYCINE
- 2482-25-9
- Z285193230
- Oprea1_731021
- CHEMBL500596
- 4E2MH5995F
- HY-113158
- p-hydroxy-hippuric acid
- HYDROXYHIPPURIC ACID, P-
- N-(4-Hydroxybenzoyl)glycine
- F1918-0023
- Bzo(4-OH)-Gly-OH
- 4-hydroxyhippurate
- BDBM50420239
- 4'-Hydroxhippuric acid
- 4'-Hydroxyhippurate
- 2-((4-Hydroxybenzoyl)amino)acetic acid
- p-Hydroxyhippate
- 4'-Hydroxyhippuric acid
- 2-((4-Hydroxyphenyl)formamido)acetic acid
- N-(4-Hydroxybenzoyl)glycine; 4-Hydroxybenzoylglycine; N-(p-Hydroxybenzoyl)glycine; p-Hydroxyhippuric Acid
- 2-((4-Hydroxyphenyl)carbonylamino)acetic acid
- 4-Hydroxyhippate
- DA-56826
- 4-Hydroxyhippic acid
- XH1192
- p-Hydroxyhippic acid
- DTXCID10102009
-
- MDL: MFCD00237117
- Inchi: 1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)
- InChI Key: ZMHLUFWWWPBTIU-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)O)NCC(=O)O
Computed Properties
- Exact Mass: 195.05300
- Monoisotopic Mass: 195.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 86.6Ų
Experimental Properties
- PSA: 86.63000
- LogP: 0.59750
2-(4-Hydroxybenzamido)acetic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-Hydroxybenzamido)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H827810-25mg |
4-Hydroxyhippuric Acid |
2482-25-9 | 25mg |
$ 76.00 | 2023-09-07 | ||
| TRC | H827810-50mg |
4-Hydroxyhippuric Acid |
2482-25-9 | 50mg |
$ 106.00 | 2023-09-07 | ||
| TRC | H827810-100mg |
4-Hydroxyhippuric Acid |
2482-25-9 | 100mg |
$144.00 | 2023-05-18 | ||
| TRC | H827810-250mg |
4-Hydroxyhippuric Acid |
2482-25-9 | 250mg |
$276.00 | 2023-05-18 | ||
| TRC | H827810-1g |
4-Hydroxyhippuric Acid |
2482-25-9 | 1g |
$ 506.00 | 2023-09-07 | ||
| TRC | H827810-2.5g |
4-Hydroxyhippuric Acid |
2482-25-9 | 2.5g |
$782.00 | 2023-05-18 | ||
| Chemenu | CM276369-5g |
2-(4-Hydroxybenzamido)acetic acid |
2482-25-9 | 97% | 5g |
$398 | 2021-06-09 | |
| Chemenu | CM276369-10g |
2-(4-Hydroxybenzamido)acetic acid |
2482-25-9 | 97% | 10g |
$677 | 2021-06-09 | |
| Chemenu | CM276369-25g |
2-(4-Hydroxybenzamido)acetic acid |
2482-25-9 | 97% | 25g |
$1625 | 2021-06-09 | |
| Chemenu | CM276369-5g |
2-(4-Hydroxybenzamido)acetic acid |
2482-25-9 | 97% | 5g |
$398 | 2022-06-11 |
2-(4-Hydroxybenzamido)acetic acid Suppliers
2-(4-Hydroxybenzamido)acetic acid Related Literature
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Olha Khymenets,Cristina Andres-Lacueva,Mireia Urpi-Sarda,Rosa Vazquez-Fresno,Mercè Mercader Mart,Guillermo Reglero,Mireia Torres,Rafael Llorach Food Funct. 2015 6 1288
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Christian Heiss,Geoffrey Istas,Rodrigo P. Feliciano,Timon Weber,Brian Wang,Claudia Favari,Pedro Mena,Daniele Del Rio,Ana Rodriguez-Mateos Food Funct. 2022 13 3812
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Ying Yng Choy,Paola Quifer-Rada,Dirk M. Holstege,Steven A. Frese,Christopher C. Calvert,David A. Mills,Rosa M. Lamuela-Raventos,Andrew L. Waterhouse Food Funct. 2014 5 2298
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Jacob S. Folz,Dari Shalon,Oliver Fiehn Food Funct. 2021 12 9405
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Angelique Stalmach,Christine A. Edwards,JoLynne D. Wightman,Alan Crozier Food Funct. 2013 4 52
Additional information on 2-(4-Hydroxybenzamido)acetic acid
Introduction to 2-(4-Hydroxybenzamido)acetic Acid (CAS No. 2482-25-9)
2-(4-Hydroxybenzamido)acetic acid (CAS No. 2482-25-9) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as hydroxybenzamido acetic acid, is characterized by its unique structure, which combines an ethyl group with a hydroxyl-substituted benzamide moiety. The molecule's structure is defined by the presence of a benzene ring with a hydroxyl group at the para position, connected via an amide bond to an acetic acid group.
Recent studies have highlighted the potential of CAS 2482-25-9 in various applications, particularly in drug discovery and development. The compound's ability to act as a bioisostere has been explored in the context of designing new pharmaceutical agents. Bioisosteres are structural analogs that retain similar physical and chemical properties to the original compound but may offer improved pharmacokinetics or reduced toxicity. In this case, hydroxybenzamido acetic acid has shown promise as a scaffold for developing drugs targeting specific biological pathways.
The synthesis of CAS 2482-25-9 involves a multi-step process that typically begins with the preparation of the benzamide derivative. Researchers have optimized synthetic routes to enhance yield and purity, leveraging modern techniques such as microwave-assisted synthesis and catalytic processes. These advancements have made the compound more accessible for large-scale production and subsequent studies.
In terms of biological activity, hydroxybenzamido acetic acid has demonstrated potential as an antioxidant and anti-inflammatory agent. Studies conducted in vitro have shown that the compound can scavenge free radicals and inhibit pro-inflammatory cytokines, suggesting its utility in treating conditions associated with oxidative stress and inflammation. Furthermore, preclinical models have indicated that CAS 2482-25-9 may possess anti-cancer properties by modulating key signaling pathways involved in tumor growth and metastasis.
The compound's solubility and stability are critical factors influencing its application in drug delivery systems. Research has focused on improving these properties through chemical modifications, such as the introduction of hydrophilic groups or encapsulation within nanocarriers. These efforts aim to enhance bioavailability and reduce systemic toxicity, making hydroxybenzamido acetic acid a more viable option for therapeutic use.
From a materials science perspective, CAS 2482-25-9 has been investigated for its role in polymer synthesis and surface modification. The compound's ability to form stable covalent bonds with polymeric materials makes it a candidate for developing advanced coatings with tailored functionalities. Applications in this domain include the creation of biocompatible surfaces for medical devices and self-healing materials with enhanced durability.
In conclusion, hydroxybenzamido acetic acid (CAS No. 2482-25-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a valuable tool in modern scientific research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to fields ranging from medicine to materials science.
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